molecular formula C10H7ClN2O3 B3033365 2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid CAS No. 1018578-91-0

2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid

Cat. No.: B3033365
CAS No.: 1018578-91-0
M. Wt: 238.63 g/mol
InChI Key: PSENGFPENKIPMI-UHFFFAOYSA-N
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Description

2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For example, the reaction of 3-chlorobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid
  • 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid
  • 2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetic acid

Uniqueness

2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid is unique due to the specific positioning of the chlorine atom on the phenyl ring. This positioning can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

2-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c11-7-3-1-2-6(4-7)10-13-12-8(16-10)5-9(14)15/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSENGFPENKIPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(O2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid
Reactant of Route 2
2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid
Reactant of Route 3
2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid
Reactant of Route 5
2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid

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